

Application Note: Analysis of Nicarbazin Residues in Poultry Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Nicarbazin
Cat. No.:	B1678737

[Get Quote](#)

Introduction

Nicarbazin is a widely used coccidiostat in the poultry industry for the prevention of coccidiosis, a parasitic disease of the intestinal tract.[1][2] It is a complex of two molecules: 4,4'-dinitrocarbanilide (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1] While effective, concerns about potential residues of its components in edible poultry tissues have led to the establishment of maximum residue limits (MRLs) by regulatory bodies worldwide.[1][3] The marker residue for monitoring compliance with these MRLs is DNC.[1][4][5]

This application note details a robust and sensitive method for the determination and confirmation of **nicarbazin**, measured as DNC, in various poultry tissues (muscle, liver, kidney, and skin with fat) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocol is based on the AOAC Official Method 2013.07, which provides reliable and reproducible results for routine monitoring and regulatory compliance.[4][6]

Principle

The method involves the extraction of DNC from poultry tissue using acetonitrile after cryogenic homogenization with sodium sulfate.[4][6] The extract is then filtered and diluted before direct analysis by LC-MS/MS. Quantification is achieved using an internal standard (DNC-d8) and a matrix-matched calibration curve to ensure accuracy and precision.[4] Confirmation of the analyte is based on the retention time and the ratio of two specific precursor-to-product ion transitions.[4][5]

Experimental Protocols

Materials and Reagents

- Solvents: Acetonitrile (ACN) and Dimethylformamide (DMF), all LC-MS grade.
- Reagents: Anhydrous sodium sulfate.
- Standards: **Nicarbazin** (DNC) analytical standard, DNC-d8 internal standard.
- Equipment:
 - Homogenizer capable of cryogenic homogenization.
 - Centrifuge.
 - Multi-tube vortex mixer.
 - Analytical balance.
 - Volumetric flasks and pipettes.
 - Syringe filters (0.22 µm).
 - LC-MS/MS system (e.g., AB SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent).[4]

Standard Solution Preparation

- DNC Stock Standard Solution (1000 µg/mL): Prepare according to the manufacturer's instructions.
- DNC Intermediate Standard Solution (10 µg/mL): Perform a 100-fold dilution of the stock solution with ACN.[6][7]
- DNC Standard Curve Solutions (25, 50, 125, 500, 1250, and 2500 ng/mL): Prepare by serial dilution of the intermediate standard solution with ACN.[6][7]

- DNC-d8 Internal Standard Stock Solution (1.0 mg/mL): Dissolve 10 mg of DNC-d8 in a 10 mL volumetric flask with DMF.[6][7]
- DNC-d8 Internal Standard Working Solution (1.0 µg/mL): Perform a 1000-fold dilution of the DNC-d8 stock solution with ACN.[6][7]

Sample Preparation

- Homogenization: Accurately weigh 5.00 ± 0.05 g of representative ground poultry tissue (muscle, liver, or skin with fat) or 1.00 ± 0.05 g for kidney into a 50 mL polypropylene centrifuge tube.[7] For cryogenic homogenization, freeze the sample with liquid nitrogen before grinding.
- Internal Standard Spiking: Fortify all samples with 200 µL (40 µL for kidney) of the 1.0 µg/mL DNC-d8 internal standard working solution.[7]
- Dehydration: Add 10 ± 1 g of anhydrous sodium sulfate to each tissue sample (2.0 ± 0.2 g for kidney).[7]
- Extraction:
 - Add 20 mL of ACN to the tube.
 - Mix using a multi-tube vortex mixer for 30 minutes.[4]
 - Centrifuge at approximately 3000 rpm for 10 minutes.[4][6]
 - Decant the supernatant into a separate 50 mL tube.[4][6]
 - Repeat the extraction step on the tissue pellet and combine the supernatants.[4][6]
- Final Volume Adjustment: Adjust the final volume of the combined extracts to 50 mL with ACN and mix thoroughly.[4][6]
- Filtration: Filter the sample extract through a 0.22 µm syringe filter into an LC vial for analysis.[4][6]

Matrix-Matched Calibration Curve

Prepare a matrix-matched calibration curve by adding 1.0 mL of each DNC standard curve solution to aliquots of a blank poultry tissue extract that has been processed through the sample preparation steps. This results in final concentrations of 0.5, 1.0, 2.5, 10, 25, and 50 ng/mL in the matrix.[4][6]

LC-MS/MS Parameters

- LC System:

- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.[4]
- Injection Volume: 10 μ L.[4]
- Column Temperature: 30°C.[4]

- Gradient:

- 0-2 min: 0% B
- 2-3 min: 0-80% B
- 3-6 min: 80-100% B
- 6-8 min: 100% B
- 8-8.2 min: 100-0% B[4]

- MS/MS System:

- Ionization Mode: Negative Ion Electrospray (ESI-).[4]
- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- DNC (Quantifier): m/z 301.0 → 136.7[4]
- DNC (Qualifier): m/z 301.0 → 106.9[4]
- DNC-d8 (Internal Standard): m/z 308.7 → 140.6[4]

Data Presentation

The performance of the method is summarized in the table below. The data demonstrates excellent recovery and precision across different poultry tissues.

Tissue Type	Fortification Level ($\mu\text{g/kg}$)	Average Recovery (%)	Relative Standard Deviation (RSDr %)
Muscle	100 - 400	90.4	5.4
Liver	100 - 8000	94.5	5.8
Kidney	100 - 400	91.5	5.2
Skin with Fat	100 - 400	94.5	8.9

Data compiled from AOAC Official Method 2013.07 validation studies.[8]

Maximum Residue Limits (MRLs)

The established MRLs for **nicarbazin** (measured as DNC) in chicken tissues are crucial for ensuring food safety.

Tissue	MRL ($\mu\text{g}/\text{kg}$)	Regulatory Body
Muscle	4000	Codex Alimentarius[9]
Liver	15000	Codex Alimentarius[9]
Kidney	8000	Codex Alimentarius[9]
Skin/Fat	4000	Codex Alimentarius[9]
Muscle, Liver, Kidney, Skin/Fat	200	JECFA[1][10]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of **nicarbazin** residues in poultry tissues.

[Click to download full resolution via product page](#)

Caption: Workflow for **Nicarbazin** Residue Analysis.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the routine monitoring of **nicarbazin** residues in poultry tissues. The simple extraction procedure, coupled with the specificity and sensitivity of tandem mass spectrometry, allows for high sample throughput while meeting the stringent requirements of regulatory authorities. The use of a

deuterated internal standard and matrix-matched calibration ensures high accuracy and precision of the results. This method is fit for purpose for the quantification and confirmation of DNC in poultry tissues to ensure compliance with established MRLs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Nicarbazin Residue in Tissues from Broilers Reared on Reused Litter Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination and Identification of Nicarbazin, Measured as 4,4'-Dinitrocarbanilide (DNC), in Chicken Tissues by Liquid Chromatography With Tandem Mass Spectrometry: Final Action 2013.07 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a method for the confirmation of nicarbazin in chicken liver and eggs using LC-electrospray MS-MS according to the revised EU criteria for veterinary drug residue analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 10. thepoultrysite.com [thepoultrysite.com]
- To cite this document: BenchChem. [Application Note: Analysis of Nicarbazin Residues in Poultry Tissues by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678737#nicarbazin-residue-analysis-in-poultry-tissues-using-lc-ms-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com